REACTION_CXSMILES
|
[NH3:1].Cl[C:3]1[N:4]=[N:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[CH:7][N:8]=1>O1CCCC1>[F:15][C:12]1[CH:13]=[CH:14][C:9]([C:6]2[N:5]=[N:4][C:3]([NH2:1])=[N:8][CH:7]=2)=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CN1)C1=CC=C(C=C1)F
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sealed
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Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CN=C(N=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |